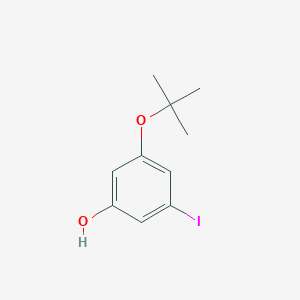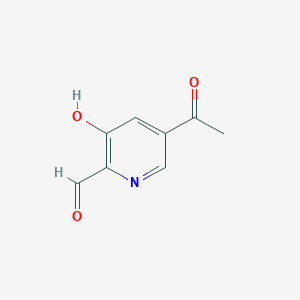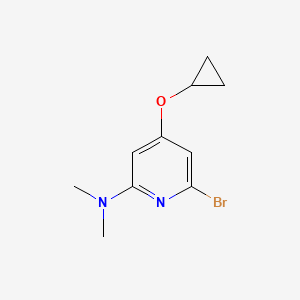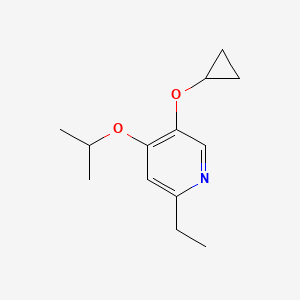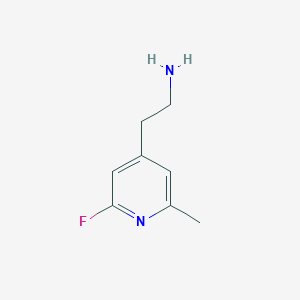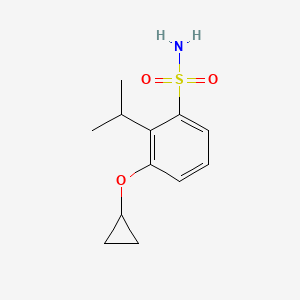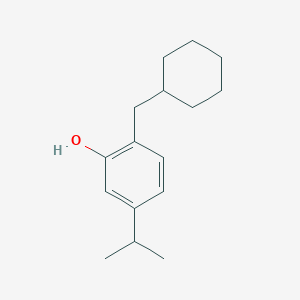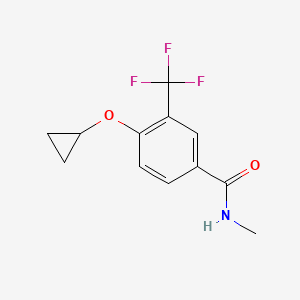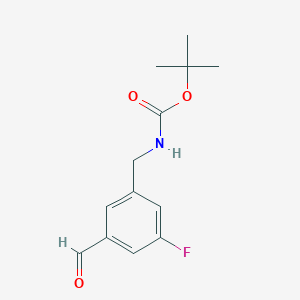
(3-(2,2,2-Trifluoroethyl)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2,2,2-Trifluoroethyl)phenyl)hydrazine: is an organic compound with the molecular formula C8H9F3N2 . This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety. The trifluoroethyl group imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine can be achieved through several methods. One common approach involves the reaction of 3-bromoacetophenone with 2,2,2-trifluoroethylhydrazine under controlled conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and efficiency. The final product is purified through techniques such as distillation or crystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions: (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding or .
Reduction: Reduction reactions can be carried out using or to yield or .
Substitution: The trifluoroethyl group can be substituted with other functional groups using reagents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like or electrophiles like .
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various .
科学的研究の応用
Chemistry: (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated compounds which exhibit unique chemical and physical properties.
Biology: In biological research, this compound is utilized to study the interaction of fluorinated groups with biological macromolecules. It serves as a probe to investigate the effects of fluorination on enzyme activity and protein-ligand interactions .
Medicine: antimicrobial and antiviral properties . Researchers are investigating its efficacy in inhibiting the growth of various pathogens.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials . Its unique properties make it suitable for use in coatings , adhesives , and polymers .
作用機序
The mechanism of action of (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine involves its interaction with biological targets such as enzymes and receptors . The trifluoroethyl group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
類似化合物との比較
- 2,2,2-Trifluoroethylhydrazine
- 3-(Trifluoromethyl)phenylhydrazine
- 2,2,2-Trifluoroethylamine
Comparison: Compared to its analogs, (3-(2,2,2-Trifluoroethyl)phenyl)hydrazine exhibits enhanced stability and reactivity due to the presence of the trifluoroethyl group. This makes it a more versatile compound for use in various chemical reactions and applications. Its unique structure also allows for selective interactions with biological targets, making it a valuable tool in scientific research.
特性
分子式 |
C8H9F3N2 |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
[3-(2,2,2-trifluoroethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)5-6-2-1-3-7(4-6)13-12/h1-4,13H,5,12H2 |
InChIキー |
DATHMXCZAGYDIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NN)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


